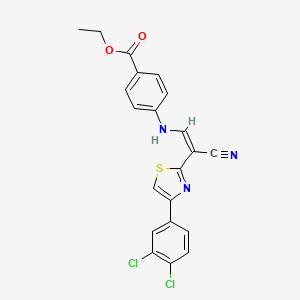

2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone and its derivatives often involves multistep reactions, including the Friedel-Crafts acylation and cyclization processes. For example, novel heterocyclic poly(arylene ether ketone)s were synthesized from phthalazinone-containing monomers, showcasing the versatility of phthalazinone derivatives in polymer synthesis (Cheng et al., 2007).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives has been extensively studied using various spectroscopic methods, including FTIR, NMR, and MS, to confirm their structure and understand their electronic characteristics. These studies provide insights into the conformational preferences and structural features that influence the properties of these compounds (Peng, 2005).

Chemical Reactions and Properties

Phthalazinone derivatives engage in a range of chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases, showcasing their reactivity and potential for further functionalization (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility, thermal stability, and film-forming ability, have been a focus of many studies. These properties are influenced by the substituents on the phthalazinone ring and the polymerization process, with derivatives displaying excellent thermal stability and solubility in common organic solvents (Lu et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards different nucleophiles, have been explored to synthesize a variety of substituted derivatives. These studies highlight the compound's versatility and potential for the development of new materials with tailored properties (El Nezhawy et al., 2009).

Aplicaciones Científicas De Investigación

Biological Activity : Phthalazinone derivatives have demonstrated significant biological activities. For instance, some compounds in this class exhibit pronounced antimicrobial activities (Bedair, Lamphon, & Ghazal, 1987). Another study found that a specific compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, showed remarkable antifungal activity against various pathogens (Derita et al., 2013).

Polymer Synthesis : Phthalazinone derivatives are also used in the synthesis of high-performance polymers. Research has demonstrated the synthesis of aromatic polyamides and poly(aryl ether sulfone ketone)s incorporating the phthalazinone moiety, which exhibit high thermal stability and good solubility in various solvents (Cheng, Jian, & Mao, 2002), (Xuan, Gao, Huang, & Jian, 2003).

Antimicrobial Properties : The synthesis of new triazole and thiadiazole derivatives containing phthalazinone has shown promising antimicrobial properties against various bacteria and fungi (Önkol et al., 2008). These findings highlight the potential of phthalazinone derivatives in developing new antimicrobial agents.

Advanced Engineering Materials : Phthalazinone-based polymers demonstrate significant potential in engineering applications due to their excellent thermal properties and solubility in organic solvents, making them suitable for advanced engineering materials (Meng, Hay, Jian, & Tjong, 1998).

Pharmaceutical Research : While avoiding specifics on drug use and side effects, it is noteworthy that phthalazinone derivatives are being researched for their potential in pharmaceutical applications, particularly due to their antimicrobial and antifungal properties.

Mecanismo De Acción

Target of Action

This compound is a relatively new entity in the field of medicinal chemistry and its specific targets are still under investigation .

Mode of Action

It is believed that this compound may interact with its targets in a manner similar to other phthalazinone derivatives .

Result of Action

More research is needed to elucidate the specific effects of this compound at the molecular and cellular levels .

Propiedades

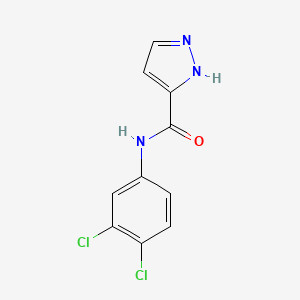

IUPAC Name |

2-(4-chlorophenyl)-4-methylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUJICHPSGQZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324152 | |

| Record name | 2-(4-chlorophenyl)-4-methylphthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

443331-94-0 | |

| Record name | 2-(4-chlorophenyl)-4-methylphthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

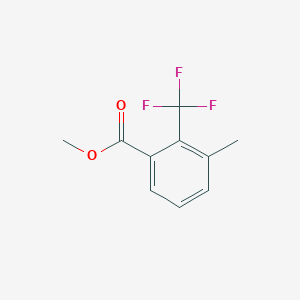

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

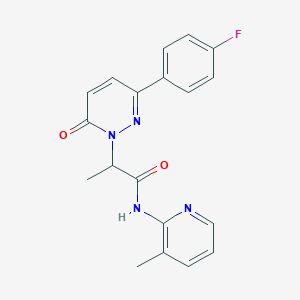

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

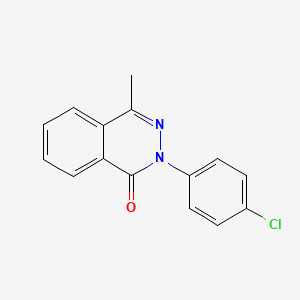

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)